Benzeneethanamine, beta-(fluoromethylene)-3,4-dimethoxy-, hydrochloride, (betaE)-
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Overview
Description
(E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride is an organic compound that features a fluorinated alkene and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and a fluorinated alkene precursor.
Formation of the Fluorinated Alkene: The fluorinated alkene is prepared through a Wittig reaction, where a phosphonium ylide reacts with a fluorinated aldehyde.
Coupling Reaction: The fluorinated alkene is then coupled with 3,4-dimethoxybenzaldehyde under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkene to an alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(3,4-dimethoxyphenyl)-3-chloroprop-2-en-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
(E)-2-(3,4-dimethoxyphenyl)-3-bromoprop-2-en-1-amine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
(E)-2-(3,4-dimethoxyphenyl)-3-iodoprop-2-en-1-amine hydrochloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride imparts unique properties such as increased metabolic stability and altered electronic characteristics, which can influence its reactivity and biological activity compared to its halogenated analogs.
Biological Activity
Benzeneethanamine, beta-(fluoromethylene)-3,4-dimethoxy-, hydrochloride, commonly referred to as a derivative of 3,4-dimethoxyphenethylamine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H15ClFNO2
- Molecular Weight : 227.69 g/mol
- CAS Registry Number : 120-20-7
- IUPAC Name : Benzeneethanamine, beta-(fluoromethylene)-3,4-dimethoxy-, hydrochloride
Biological Activity Overview
The biological activity of benzeneethanamine derivatives has been primarily studied in the context of their neuropharmacological and anticancer properties. The following sections summarize key findings related to these activities.
1. Neuropharmacological Effects
Benzeneethanamine derivatives exhibit significant interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. Research indicates that these compounds can act as:
- Dopamine Receptor Agonists : They may enhance dopaminergic signaling, which is crucial for mood regulation and motor control.
- Serotonin Receptor Modulators : These compounds may influence serotonin levels, potentially affecting anxiety and depression-related behaviors.
A study highlighted that certain derivatives displayed enhanced binding affinity for dopamine receptors compared to their parent compounds, suggesting potential applications in treating disorders like Parkinson's disease and depression .
2. Anticancer Activity
Recent investigations have revealed that benzeneethanamine derivatives possess cytotoxic properties against various cancer cell lines. Notably:
- Mechanism of Action : The anticancer effects are believed to arise from the induction of apoptosis and disruption of microtubule organization in cancer cells. This was evidenced by studies where treated cancer cells exhibited significant morphological changes indicative of apoptotic processes .
- Case Study Findings : In vitro studies demonstrated that specific derivatives significantly inhibited the proliferation of breast cancer cell lines (e.g., MDA-MB-231) while showing lower toxicity towards non-cancerous cells (e.g., MCF-10A) .
Compound | Cancer Cell Line | IC50 Value (µM) | Notes |
---|---|---|---|
Benzeneethanamine Derivative A | MDA-MB-231 | 5.0 | Induced apoptosis |
Benzeneethanamine Derivative B | MCF-10A | 30.0 | Low toxicity observed |
Mechanisms Underlying Biological Activity
The biological effects of benzeneethanamine derivatives can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.
- Cell Cycle Arrest : Research indicates that these compounds may induce cell cycle arrest at specific phases (G1 or G2), contributing to their antiproliferative effects.
Properties
CAS No. |
85278-04-2 |
---|---|
Molecular Formula |
C11H15ClFNO2 |
Molecular Weight |
247.69 g/mol |
IUPAC Name |
(E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-14-10-4-3-8(5-11(10)15-2)9(6-12)7-13;/h3-6H,7,13H2,1-2H3;1H/b9-6-; |
InChI Key |
KTOKADJRXBGOMY-BORNJIKYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\F)/CN)OC.Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CF)CN)OC.Cl |
Origin of Product |
United States |
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